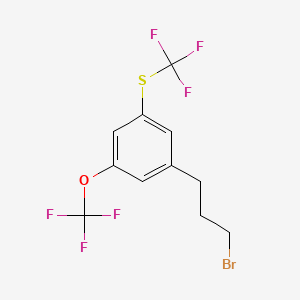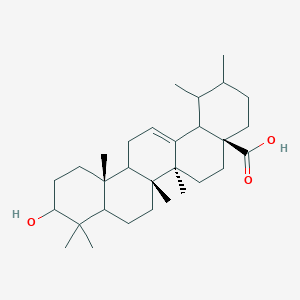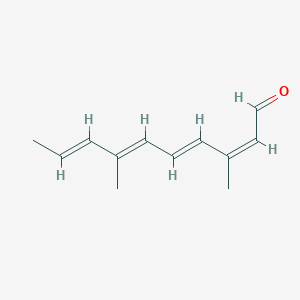
(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal is a synthetic organic compound characterized by its unique structure, which includes multiple conjugated double bonds and aldehyde functional groups. This compound is not naturally occurring and is typically synthesized for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal involves multiple steps, including the formation of the conjugated double bonds and the introduction of the aldehyde groups. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens like bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, while the aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenal: A structurally similar compound with additional cyclohexenyl group.
13-cis-Retinoic Acid: Shares similar conjugated double bonds and aldehyde groups but differs in its overall structure and biological activity.
Uniqueness
(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical reactivity and biological properties. Its synthetic accessibility and versatility make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal |
InChI |
InChI=1S/C12H16O/c1-4-6-11(2)7-5-8-12(3)9-10-13/h4-10H,1-3H3/b6-4+,8-5+,11-7+,12-9- |
InChI Key |
MIMKOTXYWWOEFT-NPUNYRJGSA-N |
Isomeric SMILES |
C/C=C/C(=C/C=C/C(=C\C=O)/C)/C |
Canonical SMILES |
CC=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


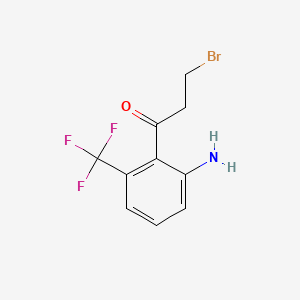
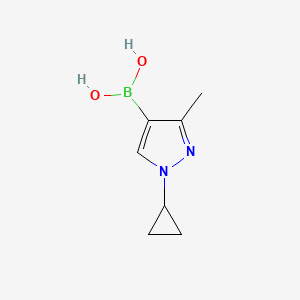

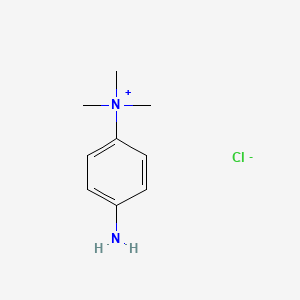



![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
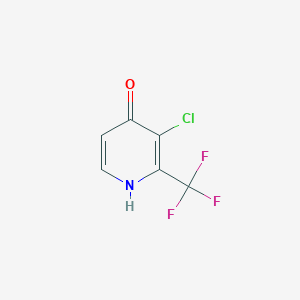

![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
